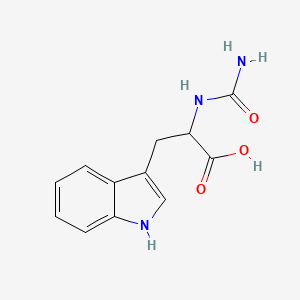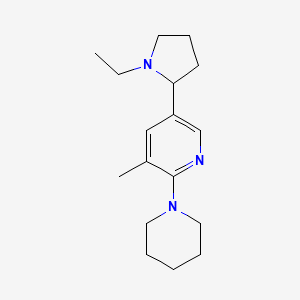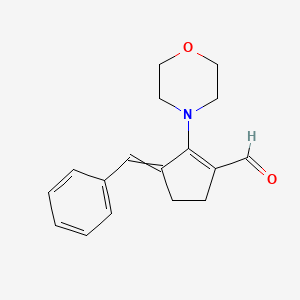![molecular formula C8H10ClNO2S B11820420 5-[trans-2-Aminocyclopropyl]thiophene-2-carboxylic acid hydrochloride](/img/structure/B11820420.png)
5-[trans-2-Aminocyclopropyl]thiophene-2-carboxylic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Thiophenecarboxylic acid, 5-[(1R,2R)-2-aminocyclopropyl]-, hydrochloride (1:1), rel- is a chemical compound that belongs to the class of thiophene derivatives Thiophene is a heterocyclic compound containing a sulfur atom in a five-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiophenecarboxylic acid, 5-[(1R,2R)-2-aminocyclopropyl]-, hydrochloride (1:1), rel- typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfur sources.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via the oxidation of thiophene derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Aminocyclopropyl Substitution:
Formation of the Hydrochloride Salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Thiophenecarboxylic acid, 5-[(1R,2R)-2-aminocyclopropyl]-, hydrochloride (1:1), rel- can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The aminocyclopropyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
2-Thiophenecarboxylic acid, 5-[(1R,2R)-2-aminocyclopropyl]-, hydrochloride (1:1), rel- has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is used in the development of organic semiconductors and conductive polymers.
Biological Research: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-Thiophenecarboxylic acid, 5-[(1R,2R)-2-aminocyclopropyl]-, hydrochloride (1:1), rel- involves its interaction with specific molecular targets. The aminocyclopropyl group can interact with enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, influencing their conformation and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Thiophenecarboxylic acid: Lacks the aminocyclopropyl group, making it less versatile in medicinal applications.
3-Thiophenecarboxylic acid: Similar structure but with the carboxylic acid group at a different position, affecting its reactivity and applications.
2-Thiopheneacetic acid: Contains an acetic acid group instead of a carboxylic acid, leading to different chemical properties and uses.
Uniqueness
2-Thiophenecarboxylic acid, 5-[(1R,2R)-2-aminocyclopropyl]-, hydrochloride (1:1), rel- is unique due to the presence of the aminocyclopropyl group, which imparts specific biological activity and enhances its utility in medicinal chemistry. The combination of the thiophene ring and the aminocyclopropyl group makes it a valuable compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C8H10ClNO2S |
|---|---|
Molekulargewicht |
219.69 g/mol |
IUPAC-Name |
5-[(1R,2R)-2-aminocyclopropyl]thiophene-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H9NO2S.ClH/c9-5-3-4(5)6-1-2-7(12-6)8(10)11;/h1-2,4-5H,3,9H2,(H,10,11);1H/t4-,5-;/m1./s1 |
InChI-Schlüssel |
PMSJXGPYKIGQAA-TYSVMGFPSA-N |
Isomerische SMILES |
C1[C@H]([C@@H]1N)C2=CC=C(S2)C(=O)O.Cl |
Kanonische SMILES |
C1C(C1N)C2=CC=C(S2)C(=O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tetrasodium 6-amino-4-hydroxy-3-[[7-sulphonato-4-[(4-sulphonatophenyl)azo]-1-naphthyl]azo]naphthalene-2,7-disulphonate](/img/structure/B11820341.png)
![methyl (1R,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopent-3-ene-1-carboxylate](/img/structure/B11820348.png)
![rac-[(1R,3S)-3-amino-2,3-dihydro-1H-inden-1-yl]methanol hydrochloride](/img/structure/B11820356.png)



![N-[1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethylidene]hydroxylamine](/img/structure/B11820382.png)



![2-cyano-3-(dimethylamino)-N-[(4-methylphenyl)methyl]prop-2-enamide](/img/structure/B11820397.png)
![2-amino-5-[2-(4-ethoxyphenyl)ethenyl]-7,7-dimethyl-6H-1-benzothiophene-3-carbonitrile](/img/structure/B11820407.png)


